3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(pyridin-4-yl)propanamide
Overview
Description
3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(pyridin-4-yl)propanamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
The synthesis of 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(pyridin-4-yl)propanamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the pyrazole and triazolopyridazine intermediates, followed by their coupling to form the final compound. Common reagents used in these reactions include hydrazine, acetic acid, and various chlorinating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the heterocyclic rings.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(pyridin-4-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(pyridin-4-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-(pyridin-4-yl)propanamide include other heterocyclic compounds with pyrazole, triazole, and pyridine rings. Some examples are:
- 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine
- 6-((2,5-dimethoxyphenyl)thio)-3-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- Potassium tris(3,5-dimethyl-1-pyrazolyl)borate
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
3-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-N-pyridin-4-ylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N8O/c1-12-11-13(2)25(23-12)17-4-3-15-21-22-16(26(15)24-17)5-6-18(27)20-14-7-9-19-10-8-14/h3-4,7-11H,5-6H2,1-2H3,(H,19,20,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGPLINYCKAUTDA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN3C(=NN=C3CCC(=O)NC4=CC=NC=C4)C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N8O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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